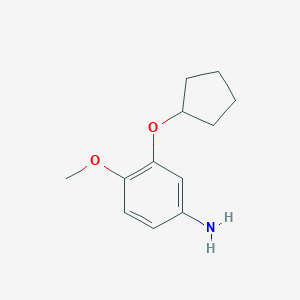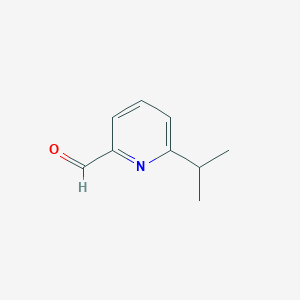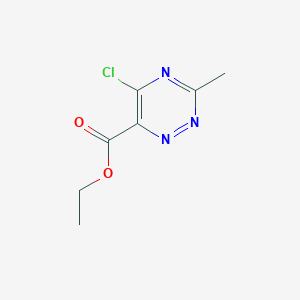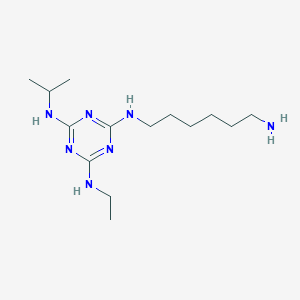
2-(2-Naphthyloxy)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Naphthyloxy)propanohydrazide is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.27 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(2-Naphthyloxy)propanohydrazide consists of a naphthalene ring attached to a propanohydrazide group via an oxygen atom .Physical And Chemical Properties Analysis
2-(2-Naphthyloxy)propanohydrazide has a density of 1.2±0.1 g/cm3, a boiling point of 483.0±28.0 °C at 760 mmHg, and a flash point of 245.9±24.0 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Proteomics Research
2-(2-Naphthyloxy)propanohydrazide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein functions and their involvement in various biological processes .
Drug Discovery
In the field of drug discovery, 2-(2-Naphthyloxy)propanohydrazide may serve as a precursor for the synthesis of pharmaceutical agents. Its structural features allow for the creation of derivatives that could potentially exhibit therapeutic properties, such as enzyme inhibition or receptor modulation, which are critical in the treatment of diseases .
Material Science
The compound’s unique chemical structure could be explored for its potential applications in material science. For instance, it could be used in the development of novel organic semiconductors or as a monomer in polymer synthesis, contributing to advancements in electronics and nanotechnology .
Analytical Chemistry
2-(2-Naphthyloxy)propanohydrazide: might be employed as a standard or reagent in analytical chemistry techniques. Its well-defined structure and properties make it suitable for use in calibration curves or as a reactant in chemical assays to determine the presence of other substances .
Chemical Synthesis
This compound is a valuable intermediate in organic synthesis. Researchers can utilize it to construct a wide variety of chemical entities through reactions such as hydrazide formation, naphthyl ring modifications, or esterification, expanding the repertoire of synthetic methodologies .
Chromatography
In chromatography, 2-(2-Naphthyloxy)propanohydrazide could be used to modify stationary phases or as a component in mobile phases. Its interaction with different analytes can help in the separation and purification of complex mixtures, enhancing the resolution of chromatographic techniques .
Biochemical Assays
Due to its reactive hydrazide group, 2-(2-Naphthyloxy)propanohydrazide can be involved in biochemical assays. It can react with aldehydes or ketones to form hydrazones, which are often used in the quantification of carbonyl-containing biomolecules .
Environmental Science
Lastly, the compound’s potential for forming stable complexes with metals could be investigated for environmental applications, such as in the removal of heavy metals from wastewater or as a sensor for metal ion detection in ecological studies .
Propriétés
IUPAC Name |
2-naphthalen-2-yloxypropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(13(16)15-14)17-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRKRFSNWOXEKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385339 |
Source


|
| Record name | 2-(2-naphthyloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143540-88-9 |
Source


|
| Record name | 2-(2-naphthyloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)


![2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile](/img/structure/B114222.png)


![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)


![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)



